molecular formula C24H33FN4O5 B3408526 N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide CAS No. 877633-26-6

N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide

Cat. No.: B3408526
CAS No.: 877633-26-6
M. Wt: 476.5 g/mol
InChI Key: VQUIGAFIUWSBSH-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This molecule features a complex structure that incorporates multiple pharmacologically relevant motifs, including a 2-fluorophenyl-piperazine group, a furan ring, and an oxalamide (ethanediamide) linker . The 2-fluorophenyl-piperazine moiety is a common feature in compounds studied for neuropharmacology, often associated with receptor binding activity . The presence of the diethoxyethyl group can influence the compound's solubility and pharmacokinetic properties . The oxalamide linker is a versatile functional group that can contribute to the molecule's conformational rigidity and its ability to form hydrogen bonds with biological targets . As a key intermediate, this compound is strictly for research use only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can leverage this chemical as a building block in medicinal chemistry, for the exploration of structure-activity relationships (SAR), or in the synthesis of more complex molecular entities.

Properties

IUPAC Name

N'-(2,2-diethoxyethyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN4O5/c1-3-32-22(33-4-2)17-27-24(31)23(30)26-16-20(21-10-7-15-34-21)29-13-11-28(12-14-29)19-9-6-5-8-18(19)25/h5-10,15,20,22H,3-4,11-14,16-17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUIGAFIUWSBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Piperazine substituent : 2-fluorophenyl (electron-withdrawing group).
  • Key features : Fluorine’s small size and electronegativity may enhance binding specificity and reduce oxidative metabolism .

Analog 1: N-[2-(Diethylamino)ethyl]-N′-{2-(2-furyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}ethanediamide

  • Piperazine substituent : 4-methoxyphenyl (electron-donating group).
  • Methoxy groups are prone to demethylation metabolism, which could reduce bioavailability.

Analog 2: N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

  • Piperazine substituent : 2-methoxyphenyl.
  • Key differences : The ortho-methoxy substitution may sterically hinder receptor binding compared to the target’s para-fluoro substitution. The nitro and pyridyl groups introduce polar interactions absent in the target compound.

Linker and Functional Groups

Target Compound

  • Linker : Ethanediamide (oxalamide).
  • Functional groups : Diethoxyethyl (ether), furan-2-yl (heteroaromatic).

Analog 1

  • Linker : Ethanediamide.
  • Functional groups: Diethylaminoethyl (tertiary amine).
  • Comparison: The diethylamino group increases basicity and solubility in acidic environments, whereas the target’s diethoxyethyl chain enhances lipophilicity.

Analog 3: 500270-34-8 (from )

  • Structure : (2E)-3-[(4-fluorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one.
  • Key features: Combines fluorophenyl and furan groups but uses a thiazolidinone scaffold instead of piperazine. The hydrazinylidene linker may confer different conformational flexibility compared to ethanediamide.

Pharmacological Implications (Inferred)

  • Target compound : The 2-fluorophenyl-piperazine motif is common in serotonin (5-HT) and dopamine receptor ligands. Fluorine’s electronegativity could enhance binding to receptors like 5-HT1A .
  • Analog 2 : The nitro and benzamide groups are associated with kinase inhibition or antimicrobial activity, indicating divergent applications .

Physicochemical Data

Property Target Compound Analog 1 Analog 2
Molecular Weight ~550 g/mol (estimated) 461.52 g/mol 461.52 g/mol
LogP (Predicted) 3.5–4.0 (diethoxyethyl) 2.8 (diethylaminoethyl) 2.1 (nitro group reduces LogP)
Key Functional Groups 2-fluorophenyl, furan, oxalamide 4-methoxyphenyl, oxalamide 2-methoxyphenyl, nitro, pyridyl

Q & A

Q. Example Reaction Conditions Table

StepReaction TypeReagents/ConditionsYield (%)
1Amide couplingDCC/DMAP, DCM, RT, 12h65–70
2Piperazine substitution2-Fluorophenylpiperazine, K₂CO₃, DMF, 80°C50–55
3EtherificationFuran-2-yl-ethyl bromide, NaH, THF60–65

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Basic Research Question
Contradictions arise from overlapping signals or impurities. Strategies include:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
  • X-ray crystallography : Resolve ambiguity via single-crystal analysis (e.g., monoclinic P21/n space group, β=108.5°) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

What strategies optimize reaction yields in the presence of competing side reactions?

Advanced Research Question

  • Temperature control : Lower temperatures (0–5°C) suppress side reactions during nucleophilic substitutions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
  • In-line analytics : HPLC-MS identifies side products early, enabling real-time adjustments .

How does the fluorophenyl-piperazine moiety influence binding affinity to neurological targets?

Advanced Research Question

  • Structural insights : The 2-fluorophenyl group enhances π-π stacking with serotonin/dopamine receptors, while the piperazine ring facilitates H-bonding .
  • Comparative studies : Analogues lacking the fluorophenyl group show 10-fold lower affinity for 5-HT₁A receptors .
  • Molecular docking : Simulations reveal hydrophobic interactions with residues in the receptor’s transmembrane domain .

What computational methods predict the compound’s reactivity and electronic properties?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.2 eV) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in aqueous/PBS environments .
  • QSAR modeling : Links substituent electronic parameters (Hammett σ) to bioactivity trends .

How do ethanediamide backbone modifications affect pharmacological activity?

Advanced Research Question

  • Methyl vs. ethyl substitutions : Methyl groups at the ethanediamide nitrogen improve metabolic stability (t₁/₂ > 6h in liver microsomes) but reduce solubility .
  • Thioamide replacement : Replacing O with S increases logP (from 2.1 to 3.8) and enhances blood-brain barrier penetration .
  • Activity table :
ModificationTarget Affinity (Ki, nM)Selectivity (5-HT₁A vs. D₂)
Parent compound12.3 ± 1.28:1
N-Methyl ethanediamide15.8 ± 2.15:1
Thioamide derivative9.5 ± 0.912:1

What parameters are critical for scaling up synthesis while maintaining purity?

Advanced Research Question

  • Batch vs. flow chemistry : Continuous flow systems reduce variability in exothermic steps (e.g., Grignard reactions) .
  • Solvent recovery : Distillation reclaims DMF and THF, reducing costs .
  • Quality control : Implement in-process checks (e.g., mid-IR for intermediate purity) .

Notes

  • Structural Analogues : Insights derived from compounds with shared moieties (e.g., fluorophenyl-piperazine, furan-ethyl) .
  • Methodology Emphasis : Answers prioritize experimental design, data reconciliation, and advanced optimization strategies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide
Reactant of Route 2
N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide

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